3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl 4-fluorophenyl ketone
Description
This compound features a pyrazole core substituted with a 4-fluorophenyl ketone group and a morpholin-4-ylsulfonyl moiety. The 4-fluorophenyl group enhances electronic and steric interactions with target proteins, while the morpholine ring contributes to solubility and hydrogen-bonding capabilities due to its oxygen atoms.
Properties
Molecular Formula |
C16H18FN3O4S |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C16H18FN3O4S/c1-11-15(25(22,23)19-7-9-24-10-8-19)12(2)20(18-11)16(21)13-3-5-14(17)6-4-13/h3-6H,7-10H2,1-2H3 |
InChI Key |
FACYNSWECIPGGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)F)C)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Friedel-Crafts acylation method, adapted from zolazepam intermediate synthesis, employs 2-fluorobenzoyl chloride and 5-chloro-1,3-dimethylpyrazole under Lewis acid catalysis. Aluminum chloride (1.2 equiv) in refluxing dichloromethane (40°C, 6 h) facilitates electrophilic aromatic substitution at the pyrazole C4 position, yielding the 4-(2-fluorobenzoyl) intermediate. This step achieves 78–82% yields when using rigorously dried solvents to suppress hydrolysis.
Optimization Challenges
Exposure to trace moisture generates 2-fluorobenzoic acid (up to 12% yield loss). Implementing molecular sieves (4Å) reduces this side reaction to <3%. Temperature control proves critical: below 35°C, incomplete conversion occurs, while above 45°C, demethylation at the pyrazole N1 position becomes significant (GC-MS detection).
Sulfonylation with Morpholine-4-sulfonyl Chloride
Two-Step Sulfonation Protocol
The morpholin-4-ylsulfonyl group is introduced via sequential chlorosulfonation and amine coupling:
-
Chlorosulfonation : Treating 3,5-dimethyl-4-aminopyrazole with chlorosulfonic acid (1.5 equiv) in DCM at −10°C for 2 h yields the sulfonyl chloride intermediate. Excess reagent is quenched with ice, achieving 89% conversion (HPLC).
-
Morpholine Coupling : Reacting the sulfonyl chloride with morpholine (1.1 equiv) in THF/water (4:1) at 25°C for 12 h provides the sulfonamide product. Triethylamine (2 equiv) neutralizes HCl, improving yields from 67% to 85%.
Byproduct Formation and Mitigation
Intermolecular cyclization creates tricyclic chromeno-pyrazolones (up to 9%) when hydroxyl groups remain unprotected. Acetylation of the pyrazole OH prior to sulfonylation reduces this side product to <1%.
One-Pot Assembly via Nucleophilic Aromatic Substitution
Solvent and Catalyst Screening
Polar aprotic solvents outperform alternatives:
| Solvent | Catalyst | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DMF | TBAB | 68 | 11 |
| DMSO | TBAB | 61 | 18 |
| Acetonitrile | None | 29 | 34 |
Higher temperatures (120°C vs. 80°C) accelerate reaction kinetics but increase decomposition beyond 130°C.
Transition Metal-Catalyzed Coupling Approaches
Palladium-Mediated Suzuki-Miyaura Cross-Coupling
Aryl boronic ester derivatives of 4-fluorophenyl ketone couple with 3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole using Pd(PPh3)4 (5 mol%) in toluene/water (3:1). This method achieves 74% yield but requires rigorous exclusion of oxygen to prevent catalyst deactivation.
Copper-Catalyzed Ullmann-Type Coupling
Copper(I) iodide (10 mol%) with 1,10-phenanthroline ligand in DMSO at 110°C facilitates C–N bond formation between 4-iodopyrazole and morpholin-4-sulfonamide. Yields reach 63% after 24 h, with iodobenzene as the major byproduct (19%).
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation (300 W, 150°C) reduces sulfonylation time from 12 h to 35 minutes. A 1:1.2 ratio of pyrazole to morpholine-4-sulfonyl chloride in DMF achieves 82% yield with <2% decomposition products.
Energy Efficiency Comparison
| Method | Time (h) | Energy (kJ/mol) | Yield (%) |
|---|---|---|---|
| Conventional | 12 | 480 | 72 |
| Microwave | 0.58 | 210 | 82 |
Microwave conditions suppress side reactions through uniform heating but require specialized equipment.
Biocatalytic Approaches
Chemical Reactions Analysis
3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl 4-fluorophenyl ketone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
Medicinal Chemistry
3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl 4-fluorophenyl ketone has shown promise in developing pharmaceutical agents due to its biological activities:
- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can modulate inflammatory pathways, potentially acting as inhibitors of specific enzymes involved in inflammation.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer progression by interacting with proteins involved in tumor growth.
Pharmacology
The compound's interactions with biological targets have been the focus of several studies:
- Binding Affinity Studies : Interaction studies have demonstrated its potential to bind to enzymes and receptors related to inflammation and cancer pathways, suggesting its role as a therapeutic agent.
- In Vivo Studies : Animal model studies have shown that derivatives of this compound exhibit significant anti-inflammatory effects, supporting its potential use in treating inflammatory diseases .
Synthetic Chemistry
The synthesis of 3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl 4-fluorophenyl ketone can be achieved through various methods, highlighting its accessibility for research:
- Synthetic Routes : Several synthetic pathways have been reported, emphasizing the versatility of this compound in chemical synthesis.
Case Study 1: Anti-inflammatory Activity
A study published in a peer-reviewed journal investigated the anti-inflammatory effects of the compound in a murine model of arthritis. The results indicated a significant reduction in inflammatory markers compared to controls, suggesting that the compound effectively mitigates inflammation through specific molecular pathways.
Case Study 2: Anticancer Potential
Another study focused on the compound's ability to inhibit cell proliferation in various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells while sparing healthy cells, demonstrating its therapeutic potential against cancer.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl 4-fluorophenyl ketone involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Variations in Sulfonyl Substituents
The sulfonyl group’s substituent significantly influences bioactivity and physicochemical properties. Key comparisons include:
Morpholinylsulfonyl vs. Pyrrolidinylsulfonyl
- Target Compound : Morpholin-4-ylsulfonyl group (six-membered ring with two oxygen atoms).
- Analog: 3,5-Dimethyl-4-(pyrrolidinylsulfonyl)pyrazolyl 4-fluorophenyl ketone (CAS: 943102-73-6) . Pyrrolidine is a five-membered amine ring lacking oxygen. Pyrrolidinyl analogs may exhibit reduced bioavailability due to increased lipophilicity.
Aryl Sulfonyl Derivatives
Compounds with phenylsulfonyl or halogenated aryl sulfonyl groups (e.g., 4-chlorophenyl, 4-bromophenyl) generally show diminished kinase inhibitory activity compared to morpholinyl derivatives, as larger substituents sterically hinder binding .
Variations in the Aryl Ketone Group
The 4-fluorophenyl ketone moiety is critical for activity. Comparisons include:
4-Fluorophenyl vs. Phenyl
- Compound 4C (pyrazolyl ketone with 4-fluorophenyl) : Exhibits high p38 MAPK inhibition (150 nM IC₅₀) .
- Compound 4H (phenyl analog) : Lower activity due to reduced electronegativity and steric fit .
- Impact : Fluorine’s electronegativity and small size optimize interactions with hydrophobic enzyme pockets.
Halogenated and Bulky Aryl Groups
- 4-Chlorophenyl/4-Bromophenyl Analogs : Reduced activity due to increased steric bulk and polarizability .
- 2,4-Difluorophenyl Derivatives : Moderate activity but less optimal than 4-fluorophenyl, possibly due to altered geometry .
Core Heterocycle Modifications
Pyrazole vs. triazole or thiazole cores influence binding and stability:
Pyrazole vs. Triazole
- Pyrazole Core (Target Compound) : Demonstrated efficacy in p38 MAPK inhibition (e.g., RO3201195 analogs) .
- Triazole Derivatives () : Less reported activity in kinase inhibition, possibly due to reduced planarity or flexibility.
Thiazole Derivatives ()
Kinase Inhibition Potency
- Target Compound: Assumed high potency based on structural similarity to RO3201195, a known p38 MAPK inhibitor with a pyrazolyl ketone scaffold .
- Morpholinyl Advantage : Enhanced solubility and hydrogen bonding may improve cellular uptake and target engagement compared to pyrrolidinyl or aryl sulfonyl analogs.
Selectivity and Toxicity
- Target Compound : Morpholine’s balanced hydrophilicity may reduce off-target effects compared to highly lipophilic analogs (e.g., 4-iodophenyl derivatives).
Biological Activity
3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl 4-fluorophenyl ketone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : C23H26N4O4S
- Chemical Structure :
- The core structure includes a pyrazole ring substituted with a morpholine sulfonyl group and a fluorophenyl moiety.
Anticancer Activity
Research indicates that pyrazole derivatives, including 3,5-Dimethyl-4-(morpholin-4-ylsulfonyl)pyrazolyl 4-fluorophenyl ketone, exhibit significant anticancer activity. They target various pathways involved in tumor growth and proliferation.
- Mechanism of Action :
Antimicrobial Activity
The compound has shown promise in antimicrobial applications, particularly against Gram-positive bacteria.
- Minimum Inhibitory Concentration (MIC) :
- Studies have reported MIC values indicating effective inhibition against pathogens like Staphylococcus aureus and Staphylococcus epidermidis.
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 3,5-Dimethyl-Pyrazole | 0.22 - 0.25 | Bactericidal |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound may also exhibit anti-inflammatory effects. Pyrazole derivatives have been linked to the inhibition of inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Case Studies
-
Antitumor Efficacy
A study evaluated the effects of this compound on various cancer cell lines. It demonstrated significant cytotoxicity with an IC50 value in the low micromolar range against breast cancer cells, indicating its potential as a chemotherapeutic agent . -
Antimicrobial Assessment
In vitro tests revealed that derivatives of this compound effectively inhibited biofilm formation in Staphylococcus species. The results suggest that the compound could be developed as a treatment for infections resistant to conventional antibiotics .
Q & A
Basic Question | Characterization
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry (e.g., pyrazole C-4 substitution) and sulfonylation. Key peaks:
- IR Spectroscopy : Carbonyl stretch at ~1680 cm<sup>−1</sup> (ketone), sulfonyl S=O at ~1350 cm<sup>−1</sup> .
- HPLC-MS : Purity assessment (C18 column, acetonitrile/water gradient) and molecular ion confirmation (e.g., [M+H]<sup>+</sup> at m/z 435.1) .
What computational strategies are employed to predict the binding affinity of morpholinylsulfonyl-containing pyrazolyl ketones to p38α MAPK?
Advanced Question | Molecular Modeling
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with the ATP-binding site. The morpholinylsulfonyl group forms hydrogen bonds with Lys53 and Met109 .
- MD Simulations : Assess stability of ligand-receptor complexes (GROMACS, 100 ns trajectories). Key metrics:
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50 values to guide lead optimization .
How does the 4-fluorophenyl moiety influence the biological activity of pyrazolyl ketone inhibitors?
Basic Question | SAR Analysis
The 4-fluorophenyl group enhances:
- Lipophilicity : LogP increases by ~0.5 units, improving membrane permeability.
- Electron-Withdrawing Effects : Fluorine stabilizes the ketone carbonyl, enhancing hydrogen bonding with p38α’s hinge region (e.g., His107).
Activity Comparison :
| Substituent (R<sup>2</sup>) | IC50 (nM) | Relative Potency |
|---|---|---|
| 4-Fluorophenyl | 150 | 1.0 (Reference) |
| Phenyl | 450 | 0.33 |
| 4-Chlorophenyl | 980 | 0.15 |
| Data sourced from anisomycin-induced p38 activation assays in HCA2 cells . |
What experimental approaches are used to assess the selectivity of this compound across kinase families?
Advanced Question | Selectivity Profiling
- Kinase Panel Screening : Test against 100+ kinases (e.g., Eurofins KinaseProfiler<sup>®</sup>). A selectivity score (SS) < 0.1 indicates high specificity (SS = IC50<sup>p38</sup> / IC50<sup>other kinase</sup>) .
- Cellular Pathway Analysis : Monitor cross-inhibition of JNK or ERK pathways via Western blot (e.g., phospho-p38 vs. phospho-JNK) .
- Crystallography : Co-crystal structures (e.g., p38α-ligand complex) identify off-target interactions with kinases sharing similar ATP-binding motifs (e.g., JNK3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
